An In-depth Technical Guide to Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The benzimidazole scaffold holds a privileged position in medicinal chemistry and materials science, owing to its versatile biological activities and unique physicochemical properties. This guide provides a comprehensive technical overview of a key derivative, Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate, a versatile building block for the synthesis of novel functional molecules. This document delves into its chemical properties, provides a detailed synthetic protocol, explores its reactivity, and discusses its potential applications, offering a valuable resource for researchers in drug discovery and organic synthesis.
Core Physicochemical Properties
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a substituted benzimidazole with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol [1][2]. While comprehensive experimental data for this specific compound is not extensively reported in publicly available literature, its properties can be reliably inferred from data on closely related analogues and general chemical principles.
| Property | Value | Source/Justification |
| CAS Number | 1805673-99-7 | [1][2] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 269.10 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on the appearance of similar benzimidazole derivatives[3]. |
| Melting Point | Estimated to be in the range of 180-220 °C. | Inferred from related structures like 2-bromo-1H-benzimidazole (191-196 °C) and ethyl 2-bromo-1,3-benzothiazole-6-carboxylate (100-103 °C)[4]. The benzimidazole core generally imparts a higher melting point. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in less polar solvents like ethyl acetate and dichloromethane; and poorly soluble in water. | General solubility trends for functionalized benzimidazoles. |
| Purity | Commercially available with a purity of around 95%[1][2]. |
Synthesis of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate: A Step-by-Step Protocol
The synthesis of the title compound is logically approached through a two-step process: the esterification of 3,4-diaminobenzoic acid followed by a cyclization/bromination reaction.
Step 1: Synthesis of Ethyl 3,4-diaminobenzoate (Precursor)
The precursor, ethyl 3,4-diaminobenzoate, is synthesized via the esterification of 3,4-diaminobenzoic acid.
Caption: Synthetic workflow for Ethyl 3,4-diaminobenzoate.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-diaminobenzoic acid (1 equivalent) in absolute ethanol (10-20 volumes).
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Acid Catalysis: Bubble dry hydrogen chloride gas through the suspension with stirring, or alternatively, add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure ethyl 3,4-diaminobenzoate.
Step 2: Cyclization and Bromination to Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate
The formation of the 2-bromobenzimidazole ring is achieved by reacting the diamine precursor with cyanogen bromide. This reagent serves as both the one-carbon source for the imidazole ring and the bromine source.
Caption: Synthetic workflow for the target compound.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 3,4-diaminobenzoate (1 equivalent) in a suitable alcohol such as methanol or ethanol (10-15 volumes) in a round-bottom flask.
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Reagent Addition: To this solution, add cyanogen bromide (1.0-1.2 equivalents) portion-wise at room temperature with vigorous stirring. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate[5][6].
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is dominated by the presence of the 2-bromo substituent and the ethyl ester functionality, making it a valuable intermediate for further molecular elaboration.
Reactivity of the 2-Bromo Group: A Gateway to C-C and C-N Bond Formation
The bromine atom at the C2 position of the benzimidazole ring is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The 2-bromo group readily participates in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids or their esters. This allows for the introduction of diverse aromatic and heteroaromatic moieties at the 2-position of the benzimidazole core.
Caption: Generalized Buchwald-Hartwig amination reaction.
Reactivity of the Ethyl Carboxylate Group
The ethyl ester at the 6-position offers another site for chemical modification.
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Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
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Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Potential Applications in Drug Discovery and Materials Science
The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs. The ability to functionalize Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate at both the 2- and 6-positions makes it a highly attractive starting material for the synthesis of libraries of compounds for drug discovery screening.
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Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzimidazole scaffold. The 2-aryl or 2-amino benzimidazoles synthesized from the title compound can be screened for their inhibitory activity against various kinases implicated in cancer and inflammatory diseases.
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Antimicrobial Agents: Benzimidazole derivatives have shown a broad spectrum of antimicrobial activity. Novel derivatives can be synthesized and evaluated for their efficacy against bacterial and fungal pathogens.
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Antiviral Agents: The benzimidazole nucleus is present in some antiviral drugs. New analogues can be developed and tested for their potential to inhibit viral replication.
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Organic Electronics: The extended π-systems that can be generated through cross-coupling reactions make these compounds potential candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Conclusion
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a strategically important building block in organic synthesis. Its facile preparation and the differential reactivity of its two functional groups provide a versatile platform for the creation of a diverse array of complex molecules. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
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